molecular formula C11H18O3 B2897383 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287274-12-6

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2897383
CAS No.: 2287274-12-6
M. Wt: 198.262
InChI Key: POTIQVCFMULSQY-UHFFFAOYSA-N
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Description

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, enhancing the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of bicyclo[1.1.1]pentane derivatives with 4-methoxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by carboxylation using carbon dioxide or a carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybutanoic acid, while reduction of the carboxylic acid group can produce 3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-methanol .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid and stable framework that can enhance the binding affinity and selectivity of the compound for its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the 4-methoxybutyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and bioavailability compared to other bicyclo[1.1.1]pentane derivatives .

Properties

IUPAC Name

3-(4-methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-5-3-2-4-10-6-11(7-10,8-10)9(12)13/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIQVCFMULSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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